molecular formula C11H12F2OS B14066192 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one

Cat. No.: B14066192
M. Wt: 230.28 g/mol
InChI Key: STLYTUDIYIWMNT-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2OS. It is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-1-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethyl)phenylboronic acid and 6-(methylthio)benzaldehyde.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 2-(difluoromethyl)phenylboronic acid with the 6-(methylthio)benzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.

    Formation of Propan-1-one Moiety: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the propan-1-one moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can modulate its reactivity and binding affinity. These interactions can affect various biological processes, including enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2OS/c1-3-8(14)10-7(11(12)13)5-4-6-9(10)15-2/h4-6,11H,3H2,1-2H3

InChI Key

STLYTUDIYIWMNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)C(F)F

Origin of Product

United States

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